REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[H-].[Na+].[CH3:14][N:15]([CH:17]=O)C>>[CH:7]1[C:8]2[C:3](=[C:2]([NH:1][C:17]3[N:15]=[CH:14][CH:5]=[CH:4][C:3]=3[C:2]#[N:1])[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
526 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the dark green reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
2-Chloro-nicotinonitrile (506 mg) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water
|
Type
|
EXTRACTION
|
Details
|
the products were extracted several times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and 3M CaCl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining red-brown solid material was re-crystallised from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)NC1=C(C#N)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |